

Spectroscopic Profile of 1-Amino-5-benzoylaminoanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Amino-5-benzoylaminoanthraquinone
Cat. No.:	B086115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **1-Amino-5-benzoylaminoanthraquinone** (CAS 117-06-6), a significant intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents a combination of data from publicly available sources and theoretical predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support research and development activities by providing a foundational understanding of the compound's spectral behavior.

Chemical Structure and Properties

- IUPAC Name: N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide
- Molecular Formula: C₂₁H₁₄N₂O₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 342.35 g/mol [\[1\]](#)
- CAS Number: 117-06-6[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Amino-5-benzoylaminoanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **1-Amino-5-benzoylaminoanthraquinone** is not readily available in the public domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.5 - 11.5	Singlet	1H	Amide N-H
7.8 - 8.2	Multiplet	5H	Benzoyl C-H
7.2 - 7.7	Multiplet	6H	Anthraquinone C-H
5.5 - 6.5	Broad Singlet	2H	Amino N-H ₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
185 - 190	Anthraquinone C=O
165 - 170	Amide C=O
150 - 155	C-NH ₂ (Anthraquinone)
140 - 145	C-NH (Anthraquinone)
130 - 135	Quaternary C (Anthraquinone & Benzoyl)
120 - 130	C-H (Anthraquinone & Benzoyl)
110 - 115	C-H adjacent to NH ₂ (Anthraquinone)

Infrared (IR) Spectroscopy

While the National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound, the actual data is not provided.^[2] The table below lists the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3200	Medium	N-H	Amine & Amide Stretching
3100 - 3000	Medium	C-H	Aromatic Stretching
1680 - 1640	Strong	C=O	Anthraquinone Ketone Stretching
1660 - 1630	Strong	C=O	Amide I Band (Stretching)
1600 - 1450	Medium-Strong	C=C	Aromatic Ring Stretching
1550 - 1510	Medium	N-H	Amide II Band (Bending)
1300 - 1000	Medium	C-N	Amine & Amide Stretching

Mass Spectrometry (MS)

Experimental mass spectrometry data for **1-Amino-5-benzoylaminoanthraquinone** is not widely published. The predicted molecular ion peak and potential fragmentation patterns are presented below.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
342.10	[M] ⁺	Molecular Ion
237.06	[M - C ₇ H ₅ O] ⁺	Loss of benzoyl group
222.06	[M - C ₇ H ₅ NO] ⁺	Loss of benzamide group
105.03	[C ₇ H ₅ O] ⁺	Benzoyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

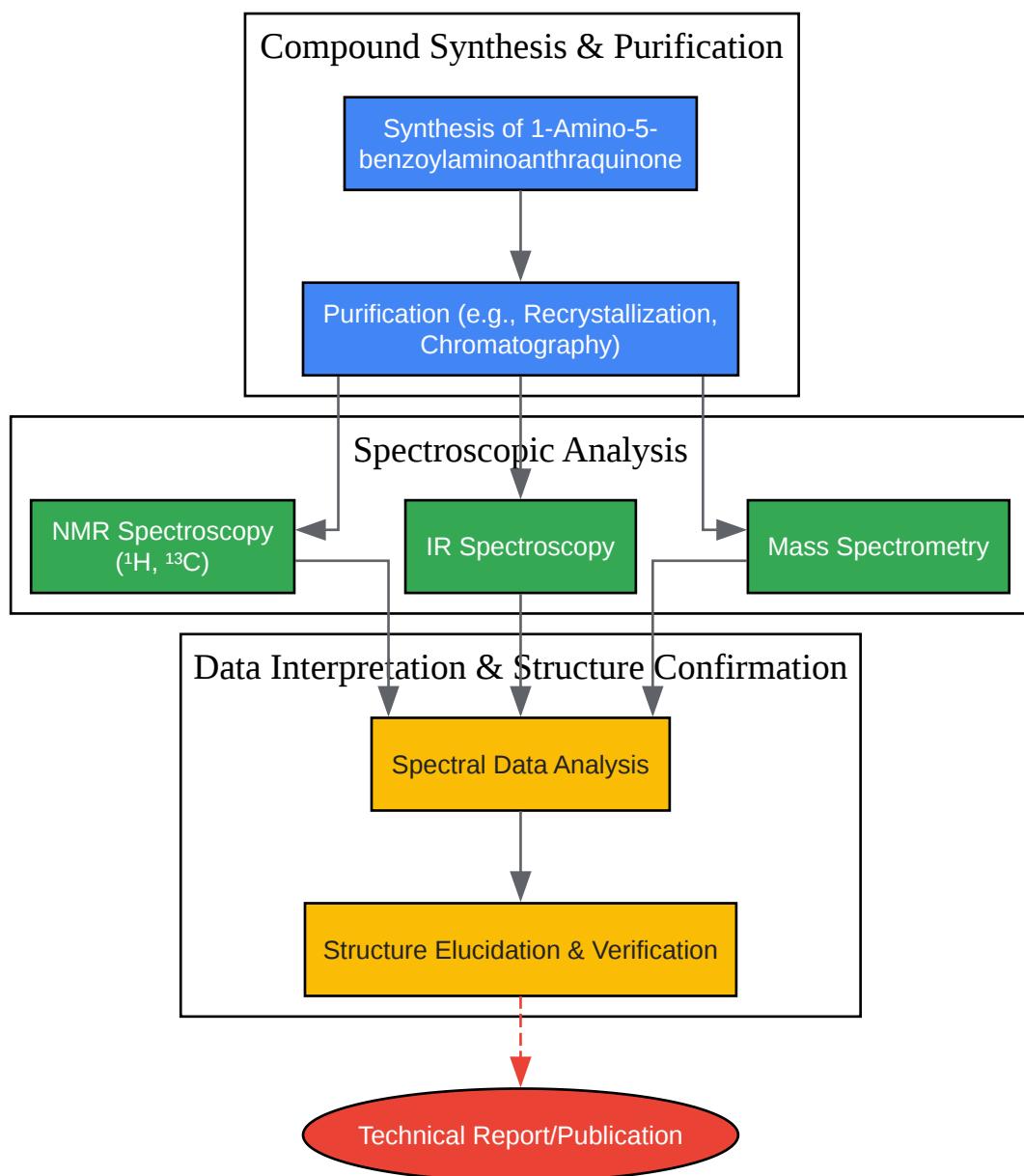
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Amino-5-benzoylaminoanthraquinone** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: 1024 or more scans, pulse angle of 45 degrees, relaxation delay of 2-5 seconds.

- Reference the spectrum to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of approximately 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.


Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.
 - Electron Ionization (EI): For volatile and thermally stable compounds, direct insertion probe or GC-MS can be used.
 - Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): For less volatile or thermally labile compounds.

- Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular ion peak.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structure elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **1-Amino-5-benzoylaminoanthraquinone**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-Amino-5-benzamidoanthraquinone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Amino-5-benzoylaminoanthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086115#spectroscopic-data-of-1-amino-5-benzoylaminoanthraquinone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com